6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-bromophenyl group at position 6 and a 4-fluorobenzylthio moiety at position 2. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets, including phosphodiesterase 4 (PDE4), bromodomain-containing protein 4 (BRD4), and GABAA receptors .
Properties
IUPAC Name |
6-(4-bromophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4S/c19-14-5-3-13(4-6-14)16-9-10-17-21-22-18(24(17)23-16)25-11-12-1-7-15(20)8-2-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJFDEYZUALXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the Fluorobenzylthio Group: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom in the 4-bromophenyl group is a good leaving group, enabling substitution reactions. For example:
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Conditions : Nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
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Outcome : Replacement of bromine with a nucleophile, forming derivatives such as 6-(4-hydroxyphenyl) or 6-(4-alkylphenyl) analogs .
The thioether group may also undergo nucleophilic substitution under specific conditions, though this is less commonly observed compared to bromine.
Oxidation and Reduction
The thioether group (S–) is susceptible to oxidation:
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Oxidation : Use of oxidizing agents like hydrogen peroxide or potassium permanganate converts the thioether to a sulfone (SO₂) or sulfoxide (SO) group .
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Reduction : Reducing agents (e.g., sodium borohydride) may reduce the thioether to a sulfide (S–), though this is less likely under standard conditions.
Acid-Base Reactions
The triazolopyridazine ring contains nitrogen atoms that can act as bases. Protonation or deprotonation may occur depending on the solvent and pH:
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Basicity : The heterocyclic nitrogen atoms may interact with acids (e.g., HCl) to form protonated derivatives .
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Hydrogen Bonding : Structural analogs show that pyridazine nitrogen atoms can participate in hydrogen bonds (e.g., with water or amine groups), influencing reactivity .
Noncovalent Interactions
The compound’s reactivity is modulated by weak intermolecular forces:
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C–H···N and C–H···π Hydrogen Bonds : These interactions may stabilize intermediates or transition states in reactions .
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Chalcogen Bonds (C–S···C) : Observed in similar thioether-containing compounds, these interactions could influence reaction pathways .
Reaction Conditions and Optimization
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of triazoles exhibit significant antiviral properties. For instance, studies have shown that compounds similar to 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can inhibit the reverse transcriptase enzyme of HIV-1. The mechanism involves selective inhibition of the RNase H activity without affecting the polymerase activity, making them promising candidates for further development as antiviral agents .
| Compound | IC50 (μM) | Action |
|---|---|---|
| 6-Arylthio HPD Subtype 12 | 0.007 - 0.037 | Inhibits RT RNase H |
| 6-Arylthio HPD Subtype 13 | 0.005 - 0.039 | Inhibits RT RNase H |
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. The compound's structural features may contribute to its ability to disrupt cancer cell proliferation. Preliminary studies suggest that similar triazole compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antifungal Activity
Compounds based on the triazole scaffold have also demonstrated antifungal properties. The presence of bromine and fluorine substituents may enhance their efficacy against fungal pathogens by disrupting cell membrane integrity or inhibiting fungal enzymes .
Case Studies
Several studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:
- Study on HIV Inhibition : A series of analogues were synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase. The results indicated that specific substitutions on the phenyl rings significantly affected potency against RNase H activity .
- Anticancer Evaluation : In vitro studies highlighted the potential of triazole derivatives in inducing apoptosis in breast cancer cells. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural Analogues in PDE4 Inhibition
Triazolo[4,3-b]pyridazine derivatives with aryl substituents at position 6 and alkoxy/arylthio groups at position 3 demonstrate potent PDE4 inhibition. For example:
- (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18) : Exhibits IC50 values <10 nM against PDE4 isoforms (A, B, C, D) and >100-fold selectivity over other PDE families. The tetrahydrofuran-3-yloxy group enhances isoform specificity .
- Target Compound : The 4-bromophenyl and 4-fluorobenzylthio substituents may improve membrane permeability compared to methoxy groups, though direct PDE4 activity data are pending .
Table 1: PDE4 Inhibitory Activity of Triazolopyridazine Derivatives
| Compound | PDE4A IC50 (nM) | Selectivity (vs. PDE1-21) | Key Substituents |
|---|---|---|---|
| Compound 18 | 2.3 | >100-fold | 4-Methoxy-3-(tetrahydrofuran) |
| Target Compound | N/A | N/A | 4-Bromophenyl, 4-Fluorobenzylthio |
GABAA Receptor Modulators
Triazolopyridazines with fluorophenyl and triazolylmethoxy groups show anxiolytic effects via GABAA receptor subtypes:
- The 2-fluorophenyl and triazolylmethoxy groups are critical for subtype selectivity .
- MRK-696 : Features a 2-methyltriazolylmethoxy group and cyclobutyl substituent, enhancing metabolic stability .
- Target Compound : The 4-fluorobenzylthio group may reduce GABAA affinity compared to TPA023’s triazolylmethoxy moiety, but this requires experimental validation .
BRD4 Bromodomain Inhibitors
Substituents at position 3 and 6 of triazolopyridazines determine BRD4 BD1/BD2 inhibition:
- Compound 5 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) : Inhibits BRD4 BD1 with IC50 = 120 nM. The indole-ethylamine linker facilitates hydrophobic interactions .
- Compound 33 (Ethylpropanoate-substituted derivative): Shows weak activity (IC50 >1 µM), indicating steric hindrance from linear chains .
- Target Compound : The 4-fluorobenzylthio group may mimic acetylated lysine binding, but the bromophenyl group’s bulk could hinder BRD4 pocket entry .
Table 2: BRD4 Inhibitory Activity of Triazolopyridazine Derivatives
| Compound | BRD4 BD1 IC50 (nM) | Key Structural Features |
|---|---|---|
| Compound 5 | 120 | Indole-ethylamine linker |
| Compound 33 | >1000 | Ethylpropanoate at R2 |
| Target Compound | N/A | 4-Bromophenyl, 4-Fluorobenzylthio |
Antimicrobial Agents
Triazolopyridazines with aryl/hydrazinyl substituents exhibit antifungal and antibacterial activities:
- 4e (6-(2-Benzylidenehydrazinyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine) : Shows MIC = 8 µg/mL against Candida albicans. The benzylidenehydrazine group enhances membrane disruption .
- 4f (3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine) : Active against Staphylococcus aureus (MIC = 16 µg/mL) .
- Target Compound : The bromophenyl and fluorobenzylthio groups may improve Gram-positive bacterial targeting due to increased lipophilicity .
Biological Activity
6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.3 g/mol. The structure includes a triazolo-pyridazine core with bromine and fluorine substituents that may enhance its biological activity.
The biological activity of compounds in the triazolo family often relates to their ability to inhibit specific enzymes or receptors involved in disease processes. For instance, compounds similar to this compound have been studied for their inhibition of c-Met kinase, which plays a crucial role in tumor growth and metastasis.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazine can exhibit significant antitumor properties. For example:
- Cell Line Studies : In vitro testing against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) has shown promising results. The compound demonstrated IC50 values indicating potent cytotoxicity:
Mechanistic Insights
Studies involving cell cycle analysis and apoptosis assays suggest that the compound induces cell cycle arrest and promotes apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.83 ± 0.07 | c-Met inhibition |
| 6-(4-Bromophenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| Other Triazole Derivatives | HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Case Studies
In one notable study, a series of triazolo derivatives were synthesized and screened for biological activity. The results highlighted that modifications at the thiol group significantly influenced the anticancer properties of the compounds .
Another study focused on the structural optimization of triazolo derivatives to enhance their affinity for target enzymes such as c-Met kinase . This optimization process involved evaluating various substituents and their effects on biological activity.
Q & A
Q. What synthetic routes are commonly employed to prepare 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine, and what are the critical reaction parameters?
The synthesis typically involves multi-step protocols, including cyclocondensation of thiosemicarbazides or thioamides with appropriate heterocyclic precursors. Key steps include:
- Thioether formation : Reacting 4-fluorobenzyl mercaptan with a brominated triazole intermediate under basic conditions (e.g., K₂CO₃/DMF) .
- Cyclization : Acid-catalyzed (e.g., H₂SO₄) or thermal cyclization to form the triazolo-pyridazine core .
- Critical parameters : Reaction temperature (70–120°C), solvent polarity (DMF or DMSO), and stoichiometric control to minimize byproducts like disulfides .
Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in structurally analogous triazolo-pyridazine derivatives (e.g., bond angles and torsion angles) .
- NMR spectroscopy : ¹H and ¹³C NMR can identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl and fluorobenzyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₁₉H₁₃BrFN₄S) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Solubility profiling : Use UV-Vis spectroscopy or HPLC to measure solubility in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10) .
- Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH) and analyze by TLC or LC-MS to identify hydrolysis or oxidation products .
Advanced Research Questions
Q. How can the cyclization step in triazolo[4,3-b]pyridazine synthesis be optimized to enhance yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yield by 15–20% compared to conventional heating .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can facilitate cyclization at lower temperatures (60–80°C), minimizing side reactions .
- In-line purification : Employ flash chromatography or recrystallization (e.g., ethanol/water) to isolate the product at >95% purity .
Q. What strategies resolve discrepancies between computational simulations and experimental spectroscopic data for this compound?
- DFT calculations : Compare computed ¹H NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate conformational preferences .
- Dynamic NMR studies : Analyze temperature-dependent spectra to detect tautomerism or rotational barriers in the triazole ring .
- Crystal structure validation : Overlay X-ray-derived bond lengths/angles with computational models to refine force field parameters .
Q. How can researchers design biological assays to evaluate the compound’s activity while mitigating off-target effects of the 4-fluorobenzylthio group?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified thioether substituents (e.g., methylthio or phenylthio) to isolate pharmacophore contributions .
- Counter-screening assays : Test against unrelated targets (e.g., kinases or GPCRs) to identify non-specific binding .
- Metabolite profiling : Use LC-MS to track in vitro degradation and rule out interference from thioether oxidation products .
Q. What methodologies are recommended for analyzing conflicting data in dose-response studies of this compound?
- Hill slope analysis : Assess cooperativity in dose-response curves; deviations may indicate allosteric modulation or assay artifacts .
- Replicate validation : Repeat experiments under standardized conditions (e.g., cell passage number, serum batch) to minimize variability .
- Orthogonal assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for thioether formation to prevent hydrolysis .
- Crystallization : Use slow evaporation from dichloromethane/hexane to obtain single crystals suitable for X-ray analysis .
- Data interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 714203-98-2 for analogous triazoles) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
